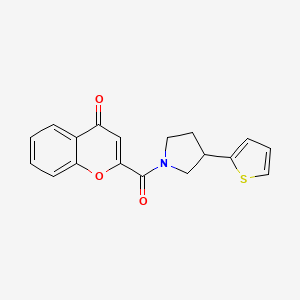

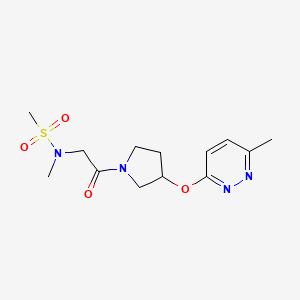

![molecular formula C7H18Cl2N2O B2381085 (3S,4S)-4-[(Dimethylamino)methyl]oxolan-3-amine;dihydrochloride CAS No. 2445749-38-0](/img/structure/B2381085.png)

(3S,4S)-4-[(Dimethylamino)methyl]oxolan-3-amine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is also known as N-Methyl-N-[(3S)-oxolan-3-yl]azetidin-3-amine dihydrochloride . It has a molecular weight of 229.15 and its molecular formula is C8H18Cl2N2O .

Synthesis Analysis

While specific synthesis methods for this compound were not found, a review on the use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines provides some insight . This methodology offers access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .Scientific Research Applications

Chemical Transformations and Synthesis

A significant body of research has focused on the chemical transformations involving (3S,4S)-4-[(Dimethylamino)methyl]oxolan-3-amine;dihydrochloride and similar compounds, particularly in the synthesis of heterocyclic systems and other complex organic molecules. For instance, one study developed a method for substituting the dimethylamino group with bioisosteric fragments, enhancing the synthesis of various primary and secondary amines (Kysil et al., 2013). Another research effort demonstrated the compound's utility in creating diverse heterocyclic systems, highlighting its role as a versatile reagent in organic synthesis (Kralj et al., 1997).

Oxidative Synthesis and Environmental Applications

The oxidative condensation of N,N-dimethylenaminones with amines to form 1,4-dihydropyridines showcases an innovative approach in synthesizing functionalized compounds with potential environmental benefits, including moderate to good yields promoted by eco-friendly reaction conditions (Yu et al., 2015).

Cytotoxic Activity and Medical Research

Research into the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, derived from reactions involving similar dimethylamino compounds, reveals promising therapeutic potentials. These compounds exhibit potent cytotoxic effects against various cancer cell lines, underscoring the importance of (3S,4S)-4-[(Dimethylamino)methyl]oxolan-3-amine;dihydrochloride in medical research and drug development (Deady et al., 2003).

Photophysical Properties and Sensory Applications

Another area of application includes the development of pH-sensitive probes, as demonstrated by the synthesis of mono-(p-dimethylamino)styryl-containing BOPHY dye. This compound showcases a dramatic increase in fluorescence upon protonation, indicating its potential use as a pH probe for biological and chemical sensing applications (Jiang et al., 2015).

properties

IUPAC Name |

(3S,4S)-4-[(dimethylamino)methyl]oxolan-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.2ClH/c1-9(2)3-6-4-10-5-7(6)8;;/h6-7H,3-5,8H2,1-2H3;2*1H/t6-,7-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBBHALECRHPKL-GPJOBVNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1COCC1N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H]1COC[C@H]1N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4S)-4-[(Dimethylamino)methyl]oxolan-3-amine;dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

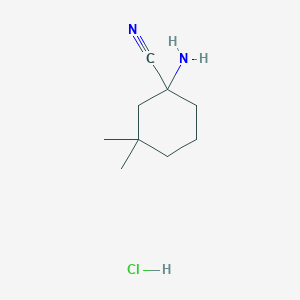

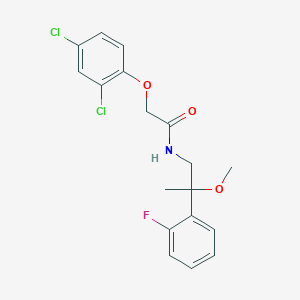

![1-[(4-Fluorophenyl)methyl]-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea](/img/structure/B2381010.png)

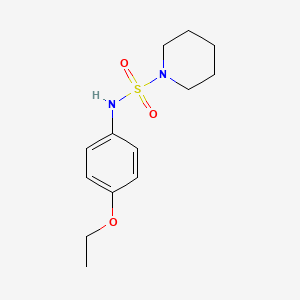

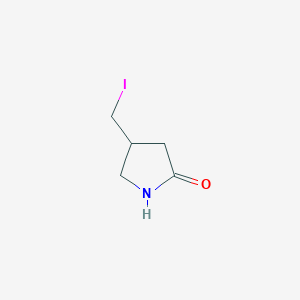

![1-(2-(4-Methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2381012.png)

![7-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B2381013.png)

![1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone](/img/structure/B2381016.png)

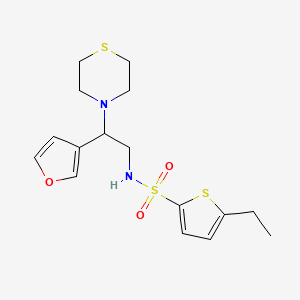

![N-{6-[(diallylamino)sulfonyl]-1,3-benzothiazol-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B2381021.png)

![5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2381023.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2381025.png)